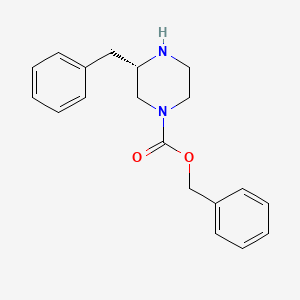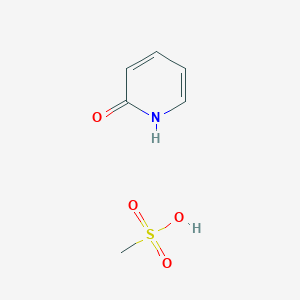
Pyridin-2-ol methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridin-2-ol methanesulfonate: is an organic compound with the molecular formula C6H7NO3S It is a derivative of pyridin-2-ol, where the hydroxyl group is substituted with a methanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridin-2-ol methanesulfonate can be synthesized through the reaction of pyridin-2-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Pyridin-2-ol+Methanesulfonyl chloride→Pyridin-2-ol methanesulfonate+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyridin-2-ol methanesulfonate can undergo oxidation reactions to form pyridin-2-yl methanone derivatives. These reactions are typically catalyzed by transition metals such as copper.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Copper catalysts, water, and mild reaction conditions.
Substitution: Various nucleophiles, organic solvents, and bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Pyridin-2-yl methanone derivatives.
Substitution: Pyridin-2-yl derivatives with different functional groups replacing the methanesulfonate group.
Scientific Research Applications
Chemistry: Pyridin-2-ol methanesulfonate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules with potential biological activities.
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators. These compounds can interact with specific proteins and enzymes, influencing biological pathways.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They are explored as candidates for the development of new drugs targeting diseases such as cancer and fibrosis.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of pyridin-2-ol methanesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The methanesulfonate group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. Additionally, the compound can participate in oxidation reactions, where it is converted to pyridin-2-yl methanone derivatives. These reactions are facilitated by the presence of transition metal catalysts and specific reaction conditions.
Comparison with Similar Compounds
Pyridin-2-yl methanone: A derivative formed through the oxidation of pyridin-2-ol methanesulfonate.
Pyridin-2-yl carbamates: Compounds synthesized from pyridin-2-ol derivatives and isocyanates.
Pyridin-2-yl pyrimidine derivatives: Compounds with a pyridin-2-yl group attached to a pyrimidine ring, exhibiting diverse biological activities.
Uniqueness: this compound is unique due to its specific reactivity and the presence of the methanesulfonate group. This functional group imparts distinct chemical properties, making the compound a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse derivatives highlights its versatility and importance in scientific research and industrial applications.
Properties
IUPAC Name |
methanesulfonic acid;1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO.CH4O3S/c7-5-3-1-2-4-6-5;1-5(2,3)4/h1-4H,(H,6,7);1H3,(H,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZARBKHBTRHJGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=O)NC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl (4R)-4-[(3R,12S)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B7838603.png)
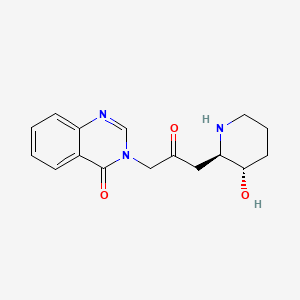
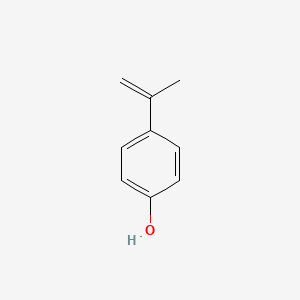
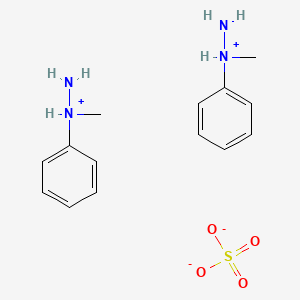
![4-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)butanoic acid](/img/structure/B7838634.png)
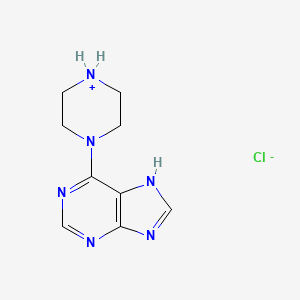
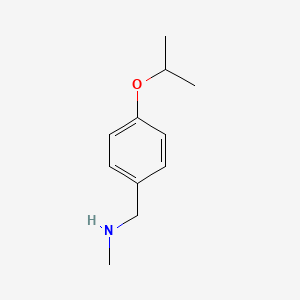
![N-(4-acetylphenyl)-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxamide](/img/structure/B7838657.png)
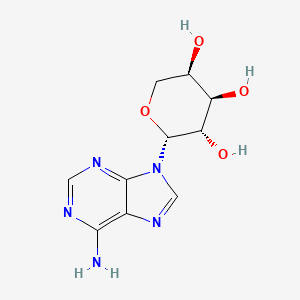
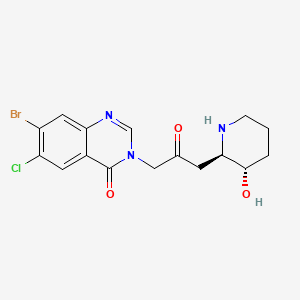

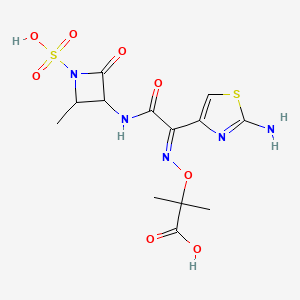
![(2S,4R)-4-[(2-methylpropan-2-yl)oxy]pyrrolidin-1-ium-2-carboxylate](/img/structure/B7838697.png)
